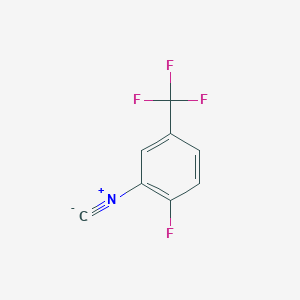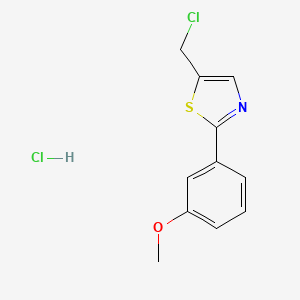
(2-methyl-1H-indol-3-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methyl-1H-indol-3-yl)methanamine hydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a methyl group at the second position and a methanamine group at the third position of the indole ring, with the hydrochloride salt form enhancing its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-1H-indol-3-yl)methanamine hydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include 2-methylphenylhydrazine and formaldehyde. The reaction is carried out in the presence of an acid catalyst such as hydrochloric acid, leading to the formation of the indole ring and subsequent conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The final product is purified through crystallization or recrystallization techniques to obtain the hydrochloride salt in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-methyl-1H-indol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups such as halides, nitro groups, and sulfonic acids. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds.
Wissenschaftliche Forschungsanwendungen
(2-methyl-1H-indol-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its versatile chemical properties.
Wirkmechanismus
The mechanism of action of (2-methyl-1H-indol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it can interact with serotonin receptors in the brain, influencing neurotransmitter levels and potentially affecting mood and behavior. Additionally, its ability to undergo electrophilic substitution reactions makes it a valuable intermediate in the synthesis of bioactive compounds that target specific cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1H-Indol-3-yl)methanamine: This compound lacks the methyl group at the second position, making it less hydrophobic compared to (2-methyl-1H-indol-3-yl)methanamine hydrochloride.
N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride: This compound has an additional methyl group on the nitrogen atom, which can influence its reactivity and biological activity.
1-(1-Isobutylpyrrolidin-3-yl)methanamine: This compound has a pyrrolidine ring instead of an indole ring, leading to different chemical and biological properties.
Uniqueness
This compound is unique due to the presence of both a methyl group and a methanamine group on the indole ring. This combination of functional groups enhances its solubility, reactivity, and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
(2-methyl-1H-indol-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-7-9(6-11)8-4-2-3-5-10(8)12-7;/h2-5,12H,6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZQKVPKTUTEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[5-[(E)-2-phenylethenyl]tetrazol-1-yl]acetic acid](/img/structure/B7886318.png)

![2-[4-(Dimethylamino)-3-oxobutyl]isoindole-1,3-dione](/img/structure/B7886334.png)
![Ethyl 2-[[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino]acetate](/img/structure/B7886336.png)
![ethyl 2-[[2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7886344.png)

![Ethyl 3-cyano-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B7886354.png)


![(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B7886386.png)



![[2-(1-Benzothien-2-yl)ethyl]amine hydrochloride](/img/structure/B7886408.png)
